molecular formula C13H24O2 B15361404 (E)-3-Methyldec-4-en-1-yl Acetate CAS No. 78335-40-7

(E)-3-Methyldec-4-en-1-yl Acetate

Cat. No.: B15361404
CAS No.: 78335-40-7
M. Wt: 212.33 g/mol
InChI Key: NSCSPGLXFSPKCQ-CMDGGOBGSA-N
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Description

(E)-3-Methyldec-4-en-1-yl acetate is an organic compound with the molecular formula C13H24O2. It is a naturally occurring ester found in various herbs and spices. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-Methyldec-4-en-1-yl acetate can be synthesized through the esterification of (E)-3-methyldec-4-en-1-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring to maintain optimal conditions. The resulting product is then purified through distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Methyldec-4-en-1-yl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-Methyldec-4-en-1-yl acetate has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceutical formulations and as a potential therapeutic agent.

  • Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which (E)-3-Methyldec-4-en-1-yl acetate exerts its effects depends on its specific application. For example, in antimicrobial studies, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

(E)-3-Methyldec-4-en-1-yl acetate is similar to other esters and alkenes, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Linalyl acetate: Another ester used in fragrances and flavors.

  • Geranyl acetate: An ester with a similar structure and applications.

  • Citronellyl acetate: An ester with a distinct aroma used in perfumery.

These compounds share structural similarities but differ in their functional groups and resulting properties.

Properties

CAS No.

78335-40-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(E)-3-methyldec-4-enyl] acetate

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-12(2)10-11-15-13(3)14/h8-9,12H,4-7,10-11H2,1-3H3/b9-8+

InChI Key

NSCSPGLXFSPKCQ-CMDGGOBGSA-N

Isomeric SMILES

CCCCC/C=C/C(C)CCOC(=O)C

Canonical SMILES

CCCCCC=CC(C)CCOC(=O)C

Origin of Product

United States

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